molecular formula C15H13NO2 B110186 N-Hydroxy-2-acetamidofluorene CAS No. 53-95-2

N-Hydroxy-2-acetamidofluorene

Cat. No. B110186
CAS RN: 53-95-2
M. Wt: 239.27 g/mol
InChI Key: SOKUIEGXJHVFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-2-acetamidofluorene (N-OHAAF) is a cream-colored powder . It is a member of 2-acetamidofluorenes and a N-hydroxylated derivative of 2-ACETYLAMINOFLUORENE . It has demonstrated carcinogenic action .


Synthesis Analysis

The synthesis of N-Hydroxy-2-acetamidofluorene involves enzymatic activation . More detailed information about the synthesis process can be found in the literature .


Molecular Structure Analysis

The molecular formula of N-Hydroxy-2-acetamidofluorene is C15H13NO2 . The IUPAC name is N - (9 H -fluoren-2-yl)- N -hydroxyacetamide . The molecular weight is 239.27 g/mol .


Physical And Chemical Properties Analysis

N-Hydroxy-2-acetamidofluorene is an amide . Amides are very weak bases, weaker than water . More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

DNA Damage and Carcinogenicity

N-Hydroxy-2-acetamidofluorene (N-OH-AAF) is a significant genotoxic metabolite of 2-nitroflurene, a carcinogen found in diesel exhaust. Research demonstrates that N-OH-AAF's carcinogenicity is primarily due to its formation of DNA adducts via aryl nitrenium ion. However, recent studies have shown that exposure of N-OH-AAF to sunlight can induce DNA single and double strand breaks, and the formation of 8-OHdG, a marker of oxidative DNA damage. This sunlight-induced DNA damage involves the production of highly reactive hydroxyl radicals (•OH), which do not require redox-active metal ions for their formation. This discovery represents a novel mechanism of hydroxyl radical production and provides a new perspective for understanding the molecular mechanisms underlying the carcinogenicity of polycyclic aromatic amines (Zhu, 2017); (Zhu et al., 2016); (Zhu, 2018).

Metabolic Processing in Cells

N-Hydroxy-2-acetamidofluorene undergoes various metabolic processes in cell cultures. For instance, in adult rat hepatocytes, it is metabolized by high-affinity low-velocity and low-affinity high-velocity metabolite-forming systems. This biochemical processing and the formation of different metabolites such as ring-hydroxylated and deacylated species of AAF, play a significant role in chemical hepatocarcinogenesis (Koch et al., 2017).

Molecular Mechanisms in Carcinogenicity

The carcinogenicity of aromatic amines like N-hydroxy-2-acetamidofluorene involves a combination of genotoxic and nongenotoxic effects. Certain metabolites of AAF, such as N-Hydroxy-2-aminofluorene and 2-nitrosofluorene, can interfere with mitochondrial functions, leading to conditions that favor the development of tumors in specific target tissues, such as the liver in rats. This complex interplay of molecular mechanisms provides a deeper understanding of tissue-specific carcinogenic effects (Neumann, 2007).

DNA Adduct Formation and Mutagenicity

N-Hydroxy-2-acetylaminofluorene (N-OH-AAF) contributes to DNA adduct formation, a critical factor in mutagenicity and carcinogenesis. Studies in transgenic rats have shown a correlation between the extent of DNA adduct formation in various tissues and the organ specificity for N-OH-AAF carcinogenesis. This relationship is essential for understanding the in vivo mutagenic and carcinogenic potential of N-OH-AAF (Chen et al., 2001).

Safety And Hazards

N-Hydroxy-2-acetamidofluorene is considered hazardous . It is harmful if swallowed and may cause cancer . It is advised to use personal protective equipment as required and to avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

N-(9H-fluoren-2-yl)-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9,18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKUIEGXJHVFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Record name N-HYDROXY-2-ACETYLAMINOFLUORENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20493
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020719
Record name N-Hydroxy-2-acetylaminofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-hydroxy-2-acetylaminofluorene is a cream colored powder. (NTP, 1992)
Record name N-HYDROXY-2-ACETYLAMINOFLUORENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20493
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
Record name N-HYDROXY-2-ACETYLAMINOFLUORENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20493
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

N-Hydroxy-2-acetamidofluorene

CAS RN

53-95-2
Record name N-HYDROXY-2-ACETYLAMINOFLUORENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20493
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Hydroxy-2-(acetylamino)fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyacetylaminofluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nohfaa
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hydroxy-2-acetylaminofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-HYDROXY-2-ACETYLAMINOFLUORENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AGD02HUQC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

277 to 279 °F (NTP, 1992)
Record name N-HYDROXY-2-ACETYLAMINOFLUORENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20493
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-2-acetamidofluorene
Reactant of Route 2
Reactant of Route 2
N-Hydroxy-2-acetamidofluorene
Reactant of Route 3
N-Hydroxy-2-acetamidofluorene
Reactant of Route 4
Reactant of Route 4
N-Hydroxy-2-acetamidofluorene
Reactant of Route 5
N-Hydroxy-2-acetamidofluorene
Reactant of Route 6
N-Hydroxy-2-acetamidofluorene

Citations

For This Compound
129
Citations
SR Pai, RS Yamamoto, JH Weisburger - Nature, 1963 - nature.com
… Group 2 was fed a diet containing 0·016 per cent N-hydroxy-2-acetamidofluorene in an otherwise identical diet (diet K). Animals in Group 3 were fed control diet A and received a …
Number of citations: 10 www.nature.com
RB Banks, TJ Smith, PE Hanna - Journal of medicinal chemistry, 1983 - ACS Publications
… acetyl group of Nmethoxy-2-acetamidofluorene to 2-aminofluorene, albeit at a much slower rate than the corresponding transfer of the acetyl group from N-hydroxy-2-acetamidofluorene.…
Number of citations: 6 pubs.acs.org
PD Lotlikar, K Wertman, L Luha - Biochemical Journal, 1973 - portlandpress.com
… The trimethylsilyl derivative of N-hydroxy-2-acetamidofluorene was then separated and … About 0.02nmol of trimethylsilyl ether of N-hydroxy-2-acetamidofluorene present in lOI of acetone …
Number of citations: 10 portlandpress.com
JH Weisburger, PH Grantham… - British Journal of …, 1965 - ncbi.nlm.nih.gov
… With fractions containing N-hydroxy-2-acetamidofluorene, an additional criterion, isotope dilution with unlabelled carrier and crystallization to constant specific activity, was used. …
Number of citations: 7 www.ncbi.nlm.nih.gov
PD Lotlikar, MB Wasserman - Biochemical Journal, 1972 - portlandpress.com
… The microsomalsupernatant designated as cytosol was used for assay of enzymic esterification of N-hydroxy-2-acetamidofluorene. The surface of the microsomal pellet was washed …
Number of citations: 38 portlandpress.com
HM Yeh, PE Hanna - Journal of Medicinal Chemistry, 1982 - ACS Publications
… Acyltransferase inactivation by Nhydroxy-2-acetamidofluorene depressed the bioactivation of the IV-acetyl compound to a greater extent than either the IV-propionyl or IV-…
Number of citations: 19 pubs.acs.org
PD Lotlikar, EN Dwyer - Biochemical Journal, 1976 - portlandpress.com
… the presence of KF (0.1 M) in the incubation medium was shown to inhibit hamster liver microsomal deacetylase activity and to increase the formation of N-hydroxy-2-acetamidofluorene …
Number of citations: 7 portlandpress.com
C Razzouk, M Mercier, M Roberfroid - Xenobiotica, 1980 - Taylor & Francis
… They further demonstrated that feeding Nhydroxy-2-acetamidofluorene to this species induced no liver tumours, but did produce adenocarcinomas of the small intestine. These authors …
Number of citations: 13 www.tandfonline.com
RW Baldwin, WRD Smith - British Journal of Cancer, 1965 - ncbi.nlm.nih.gov
… Hence Weisburger, Grantham and Weisburger (1964) have recently reported differences in the metabolism of N-hydroxy-2-acetamidofluorene (N-hydroxy-AAF) in male and female rats, …
Number of citations: 54 www.ncbi.nlm.nih.gov
M Enomoto, S Naoe, M Harada, K Miyata… - … Japanese Journal of …, 1974 - europepmc.org
Carcinogenesis in extrahepatic bile duct and gallbladder--carcinogenic effect of N-hydroxy-2-acetamidofluorene in mice fed a "gallstone-inducing" diet. - Abstract - Europe PMC … Carcinogenesis in …
Number of citations: 41 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.